molecular formula C20H20N4 B7636966 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile

3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile

Cat. No.: B7636966
M. Wt: 316.4 g/mol
InChI Key: XRPORWRJKSAEKE-UHFFFAOYSA-N
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Description

3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile is a complex organic compound featuring a pyrazole ring substituted with diphenyl groups

Preparation Methods

The synthesis of 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile can be compared with other pyrazole derivatives, such as:

    1,3-Diphenylpyrazole: Lacks the nitrile and methylamino groups, resulting in different chemical properties and applications.

    4-Methyl-1,3-diphenylpyrazole:

This compound’s unique combination of functional groups and structural features distinguishes it from other pyrazole derivatives, making it a valuable subject for further research and development.

Properties

IUPAC Name

3-[(1,3-diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4/c1-23(14-8-13-21)15-18-16-24(19-11-6-3-7-12-19)22-20(18)17-9-4-2-5-10-17/h2-7,9-12,16H,8,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPORWRJKSAEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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